molecular formula C17H16N2O2 B1333046 Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate CAS No. 338400-98-9

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B1333046
CAS No.: 338400-98-9
M. Wt: 280.32 g/mol
InChI Key: XECMUZLIYVINON-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a naphthalene moiety attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with naphthylamine to form an intermediate, which is then cyclized to produce the pyrrole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require the use of Lewis acids like aluminum chloride as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate
  • Ethyl 2-amino-4-(2-pyridyl)-1H-pyrrole-3-carboxylate
  • Ethyl 2-amino-4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of molecules with specific binding affinities or reactivity profiles.

Properties

IUPAC Name

ethyl 2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-14(10-19-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,19H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECMUZLIYVINON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377075
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338400-98-9
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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